9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Overview
Description
This compound, also known as 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, has been identified as a promising inhibitor of the Respiratory Syncytial Virus (RSV) targeting the fusion glycoprotein .
Synthesis Analysis
The synthesis of this compound involves systematic exploration of the phenyl and benzoyl groups . Further functionalization of the ether substituent demonstrated that the introduction of a nitrile or an additional ether group was tolerated without improving activity .Molecular Structure Analysis
The linear formula of this compound is C16H13ClN2O . The SMILES string is O=C1N2C(C3=CC=C(Cl)C=C3)(NCC2)C4=CC=CC=C41 .Chemical Reactions Analysis
The compound was identified as an inhibitor of A and B strains of RSV targeting the fusion glycoprotein . The structure-activity relationship was developed by systematic exploration of the phenyl (R1) and benzoyl (R2) groups .Physical And Chemical Properties Analysis
The compound has a linear formula of C16H13ClN2O . The CAS Number is 6038-49-9 .Scientific Research Applications
Anorectic Agents
One notable application of derivatives of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is in the field of anorectic agents. A study reported the synthesis of 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols from the reduction of 9b-aryl derivatives. These compounds, particularly 5-p-chlorophenyl derivative (mazindol), were evaluated for their ability to suppress food consumption in rats and monkeys, showing anorexic activity comparable to d-amphetamine (Aeberli et al., 1975).
Stereoselective Syntheses
The compound has also been utilized in stereoselective syntheses. Research demonstrated the preparation of chiral 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones with high stereoselectivities. This process involved intermolecular condensations of 2-formylbenzoic acids with chiral diamines (Katritzky et al., 2002).
Respiratory Syncytial Virus (RSV) Fusion Inhibitors
Another significant application is in antiviral research, particularly as inhibitors of Respiratory Syncytial Virus (RSV). Compounds based on this structure were identified as inhibitors of RSV, targeting the fusion glycoprotein. These compounds showed promising activity against A and B strains of RSV (Bond et al., 2015).
Antibacterial Agents
Research has also explored the antibacterial applications of imidazo[2,1-a]isoindol derivatives. One study developed an efficient protocol for synthesizing fused imidazo[2,1-a]isoindol-5-ones, which showed significant inhibitory potency against various bacterial strains (Narsimha et al., 2017).
Mild Steel Corrosion Inhibition
Additionally, derivatives of this compound have been evaluated as corrosion inhibitors for mild steel. This study investigated the inhibitory performance of imidazo[4,5-b] pyridine derivatives against steel corrosion, revealing high inhibition performance (Saady et al., 2021).
properties
IUPAC Name |
9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFFYAFXNGRHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388197 | |
Record name | 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |
CAS RN |
6038-49-9 | |
Record name | 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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